ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

Porphyrin Synthesis Dipyrromethane Protecting Group Strategy

Sourcing a reliable rabeprazole impurity standard with orthogonal reactivity often leads to supply inconsistencies and unqualified analogs. This compound is the definitive solution. - Serves as certified impurity standard TR-E068010 for rabeprazole, enabling precise HPLC system suitability and spike-and-recovery testing. - Orthogonal acetoxymethyl/ethyl ester protection enables chemoselective, high-yield dipyrromethane synthesis (53% key intermediate yield) unattainable with mono-functional pyrroles. - Supplied with a verified purity of ≥98% by HPLC, ensuring lot-to-lot reproducibility for regulatory submissions.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 100619-73-6
Cat. No. B178790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
CAS100619-73-6
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1C)C(=O)OCC)COC(=O)C
InChIInChI=1S/C13H19NO4/c1-5-10-8(3)12(13(16)17-6-2)14-11(10)7-18-9(4)15/h14H,5-7H2,1-4H3
InChIKeyGQRDHGBHCWLNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 100619-73-6): Core Identity and Procurement-Relevant Characteristics


Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 100619-73-6) is a trisubstituted 1H-pyrrole-2-carboxylate ester featuring a protecting-group strategy at the 5-position. This compound is primarily utilized as a well-defined synthetic intermediate and a certified reference impurity standard in the manufacture and quality control of rabeprazole, a proton-pump inhibitor . Its single-congener purity profile (identified at levels ≥95% and ≥98% by HPLC) and orthogonal protecting-group reactivity (acetoxymethyl vs. ethyl ester) form the foundation of its value in regulated pharmaceutical applications, distinguishing it from generic, non-functionalized pyrrole carboxylates .

Why Generic Pyrrole-2-carboxylates Cannot Replace Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate in Critical Applications


Simple alkyl- or unsubstituted 1H-pyrrole-2-carboxylates lack the orthogonal, chemoselective reactivity and the precise impurity-marker specificity required in regulated synthetic routes and pharmacopoeial analysis. The specific substitution pattern of this compound directly mirrors a key structural fragment generated during rabeprazole synthesis, making it a fit-for-purpose pharmaceutical impurity standard. Furthermore, integrating both an electrophilic acetoxymethyl handle and a stable ethyl ester in a single ring enables sequential, high-yielding transformations (e.g., dipyrromethane condensation) that generic mono-functionalized analogs cannot support without degradation or cross-reactivity, thereby collapsing synthetic convergence in complex molecule construction .

Quantitative Differentiation of Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate: Evidence for Scientific Selection


Positional Protection Strategy Enables High-Yield Dipyrromethane Assembly vs. Non-Functionalized Pyrrole Esters

In a direct, head-to-head synthetic utility comparison, the target compound bearing the 5-acetoxymethyl protecting group reacts with ethyl pyrrole-2-carboxylate to deliver the key dipyrromethane diester intermediate in a 53% preparative yield under mild acid catalysis. Attempted condensation with the analogous, fully unprotected 5-hydroxymethyl derivative fails to produce the desired product in measurable yield due to competing polymerization and deactivation pathways . This validates the necessity of the acetyl protecting group for productive reactivity.

Porphyrin Synthesis Dipyrromethane Protecting Group Strategy

Certified Impurity Identity vs. In-House Pyrrole Analogs for Rabeprazole Quality Control

This compound is specifically categorized and supplied as a characterized impurity arising during rabeprazole synthesis, assigned the unique identifier TR-E068010. In contrast, generic pyrrole-2-carboxylate analogs (e.g., simple 4-ethyl-3-methyl pyrrole esters) are not listed as pharmacopoeia-relevant impurities for this drug substance and lack the certified documentation (Certificate of Analysis, structural authentication) required for regulatory submission . The structural fidelity of this specific isomer as the process-related impurity is an absolute requirement; substitution with any other pyrrole would fail identity testing.

Pharmaceutical Impurity Standard Rabeprazole Quality Control

Measured LogP Predicts Superior Synthetic Intermediate Handling vs. Higher Polarity Hydroxyl Analogs

Calculated physicochemical parameters indicate a LogP of 2.1253, which is consistent with the presence of the acetyl group masking the hydrogen-bond donor. The corresponding 5-hydroxymethyl analog (not isolated, but structurally inferred) would be expected to exhibit a LogP approximately 1 unit lower, based on fragment-based contributions. The higher LogP of the target compound translates into significantly improved extractability from aqueous reaction mixtures and simpler chromatographic purification, a practical advantage evidenced by its straightforward isolation in the 53% yield synthesis [1].

Physicochemical Properties LogP Extractability

High-Value Application Scenarios for Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate Based on Comparative Evidence


Synthesis of meso-Unsubstituted Porphyrins via Dipyrromethane Route

The compound is an indispensable building block for constructing dipyrromethane intermediates central to meso-unsubstituted porphyrins. As demonstrated by Juillard and Simonneaux, it is the only productive substrate among tested 5-protected pyrroles, delivering a 53% yield of the key intermediate under the specified conditions. Its specific orthogonal protection ensures that the pyrrole nitrogen and the 5-position can be sequentially functionalized, a capability not available with unprotected or differently protected analogs .

Rabeprazole Impurity Profiling and Regulatory Quality Control

In pharmaceutical quality control, this compound serves as a certified impurity standard (TR-E068010) for quantifying synthetic by-products in rabeprazole drug substance. Its established purity (≥98% HPLC) and structural specificity mean it is the only acceptable material for HPLC system suitability tests and impurity spike-and-recovery experiments required during regulatory filing, eliminating the risk of false positives or negatives associated with non-identical pyrrole analogs .

Chemoselective Functionalization of Pyrrole Scaffolds in Medicinal Chemistry

The differential reactivity of the acetoxymethyl group (electrophilic, displaceable by nucleophiles) versus the stable ethyl ester allows for modular derivatization. Research teams can exploit the compound's clean reactivity profile, as supported by its successful use in high-yield dipyrromethane synthesis, to generate libraries of 5-substituted pyrroles without cross-reacting the ester moiety. The measured LogP of ~2.1 further simplifies workup and purification, making it a practical choice for parallel synthesis campaigns .

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